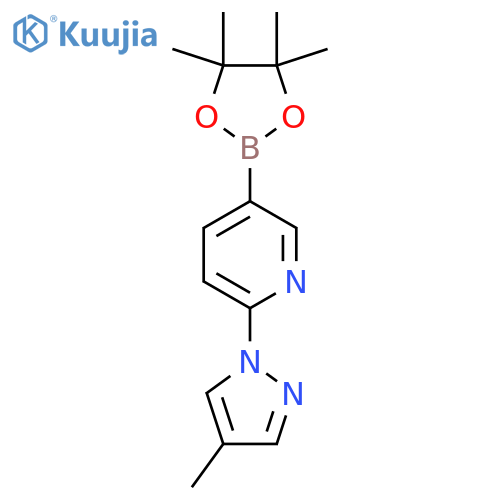Cas no 1356340-03-8 (2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine)

2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-(4-methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-5-boronic acid pinacol ester
- 2-(4-Methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4-methylpyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
-
- インチ: 1S/C15H20BN3O2/c1-11-8-18-19(10-11)13-7-6-12(9-17-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3
- InChIKey: ATTINWJEMVXDGH-UHFFFAOYSA-N
- SMILES: O1B(C2C=NC(=CC=2)N2C=C(C)C=N2)OC(C)(C)C1(C)C
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 21
- 回転可能化学結合数: 2
- 複雑さ: 375
- トポロジー分子極性表面積: 49.2
2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P993113-10mg |
2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine |
1356340-03-8 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P993113-50mg |
2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine |
1356340-03-8 | 50mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P993113-100mg |
2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine |
1356340-03-8 | 100mg |
$ 210.00 | 2022-06-03 |
2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine 関連文献
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridineに関する追加情報
Comprehensive Overview of 2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (CAS No. 1356340-03-8)
The compound 2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine (CAS No. 1356340-03-8) is a highly versatile boron-containing heterocycle with significant applications in pharmaceutical research, material science, and organic synthesis. Its unique structure, featuring a pyridine core substituted with a 4-methylpyrazole and a pinacol boronate ester, makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, a topic frequently searched by chemists and researchers.
Recent trends in drug discovery and medicinal chemistry have highlighted the importance of boron-based compounds, particularly due to their role in protease inhibition and cancer therapeutics. The pinacol boronate moiety in this compound is a critical functional group, enabling efficient C-C bond formation, which aligns with the growing demand for green chemistry and sustainable synthesis methods. Researchers often search for "boronic acid derivatives in drug design" or "applications of Suzuki coupling in pharmaceuticals," underscoring the relevance of this compound.
In material science, 2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine is explored for its potential in organic electronics and OLED fabrication. The pyridine-boronate system contributes to tunable electronic properties, a hot topic in "advanced materials for optoelectronics." Its stability and reactivity also make it a candidate for metal-organic frameworks (MOFs), a field gaining traction in gas storage and catalysis research.
From a synthetic perspective, this compound addresses common challenges in heterocyclic chemistry, such as regioselective functionalization and boron incorporation. Queries like "how to synthesize pyridine boronic esters" or "best practices for handling air-sensitive boronate compounds" reflect user interest in its practical applications. Proper storage under inert conditions and avoidance of protic solvents are essential to maintain its integrity, as noted in recent peer-reviewed journals.
The compound’s CAS No. 1356340-03-8 is frequently referenced in patent literature, particularly in filings related to kinase inhibitors and anticancer agents. Its bioisosteric properties (a trending search term) allow it to mimic carboxylic acids or carbonyl groups, expanding its utility in structure-activity relationship (SAR) studies. This adaptability resonates with the pharmaceutical industry’s focus on fragment-based drug discovery.
In summary, 2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine is a multifaceted compound bridging organic synthesis, drug development, and material innovation. Its alignment with high-interest topics like green synthesis, MOFs, and precision medicine ensures its continued relevance in scientific discourse.
1356340-03-8 (2-(4-Methyl-1H-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine) Related Products
- 334757-72-1(2-beta-Carboxyethylamino-4-aminobenzenesulfonicacid)
- 1261470-62-5(Methyl 1-aminonaphthalene-3-acetate)
- 1539961-06-2(2-(2-Fluoro-4-hydroxyphenyl)propanoic acid)
- 2138384-72-0(2-(4-amino-1H-1,2,3-triazol-1-yl)-N-propylacetamide)
- 1805297-26-0(6-Nitro-3-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carbonyl chloride)
- 2189498-52-8(N-1-(3,4-dimethylbenzoyl)azetidin-3-ylpyrimidin-2-amine)
- 1497338-12-1(Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate)
- 18281-07-7(ETHYL TRICOSANOATE)
- 1075715-48-8((S)-N-(Cyclopropylmethylene)-2-methylpropane-2-sulfinamide)
- 85210-58-8(2-Amino-1-(3-thienyl)ethanone hydrochloride)




